molecular formula C26H29ClO15 B12430065 Cyanidin-3-o-lathyroside chloride CAS No. 31073-32-2

Cyanidin-3-o-lathyroside chloride

Cat. No.: B12430065
CAS No.: 31073-32-2
M. Wt: 616.9 g/mol
InChI Key: BWHXEGJOYVNGQH-AYTQVVMFSA-N
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Description

Cyanidin-3-o-lathyroside chloride is a natural anthocyanin compound found in various fruits and vegetables. It belongs to the flavonoid class of compounds and is known for its vibrant color and potential health benefits. This compound is particularly noted for its antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-o-lathyroside chloride typically involves the glycosylation of cyanidin with lathyroside under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the chloride salt .

Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from natural sources, followed by its glycosylation with lathyroside. The process includes several purification steps to ensure the high purity of the final product. The compound is then crystallized and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Cyanidin-3-o-lathyroside chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .

Scientific Research Applications

Cyanidin-3-o-lathyroside chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyanidin-3-o-lathyroside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Cyanidin-3-o-lathyroside chloride is compared with other similar anthocyanin compounds such as:

  • Cyanidin-3-galactoside
  • Peonidin
  • Delphinidin
  • Petunidin
  • Malvidin

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. It exhibits stronger antioxidant and enzyme inhibitory activities compared to some of its analogs .

Properties

CAS No.

31073-32-2

Molecular Formula

C26H29ClO15

Molecular Weight

616.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20+,21+,22-,24-,25+,26-;/m1./s1

InChI Key

BWHXEGJOYVNGQH-AYTQVVMFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

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